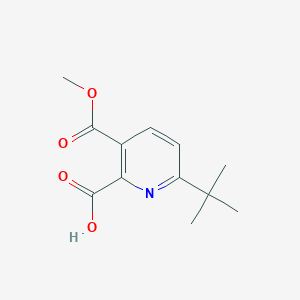
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a benzoate ester linked to a pyrazole ring, which is further substituted with a hydroxymethyl group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate typically involves the reaction of a pyrazole derivative with a benzoic acid derivative. One common method includes the esterification of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methanol with benzoic acid under acidic conditions. The reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid and is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and ultrasound irradiation has also been explored to reduce reaction times and improve product purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being investigated to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (5-(Carboxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate.
Reduction: (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methanol.
Substitution: (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl amide.
Applications De Recherche Scientifique
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The hydroxymethyl and benzoate groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a fused structure.
1,3,5-Trisubstituted-1H-pyrazoles: Synthesized via cyclocondensation and used in various applications.
Uniqueness
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-1-methylpyrazol-3-yl]methyl benzoate |
InChI |
InChI=1S/C13H14N2O3/c1-15-12(8-16)7-11(14-15)9-18-13(17)10-5-3-2-4-6-10/h2-7,16H,8-9H2,1H3 |
Clé InChI |
ZXIMFXBGUQTYBY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)COC(=O)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


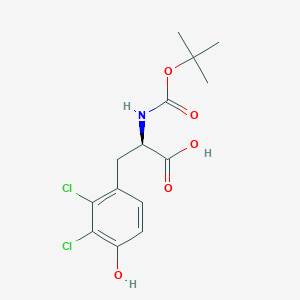


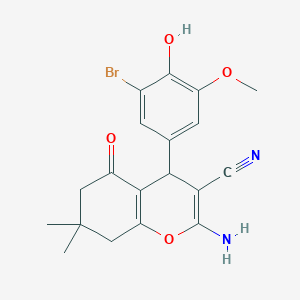
![1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)
![7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate](/img/structure/B12991372.png)

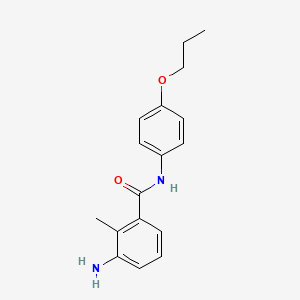
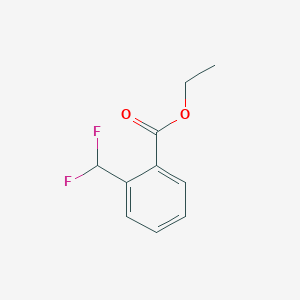
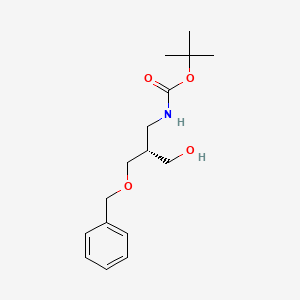
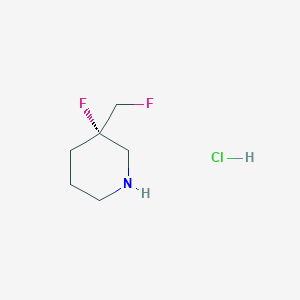
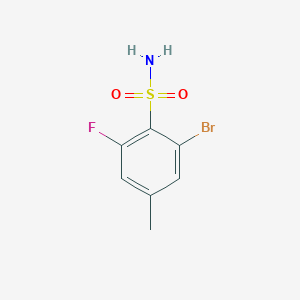
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)
